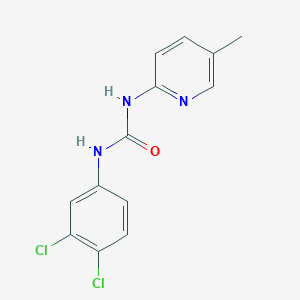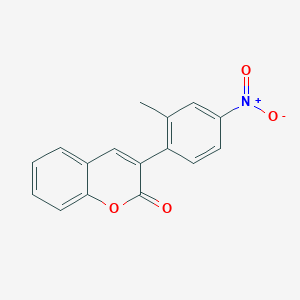
N-(3,4-dichlorophenyl)-N'-(5-methyl-2-pyridinyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dichlorophenyl)-N'-(5-methyl-2-pyridinyl)urea, also known as DCMU, is a herbicide that has been widely used in agricultural practices. It is a photosynthesis inhibitor that targets the electron transport chain in plants, leading to a disruption in the production of ATP and NADPH, essential components for plant growth and survival. DCMU has been extensively studied for its mechanism of action and its potential applications in scientific research.
作用机制
N-(3,4-dichlorophenyl)-N'-(5-methyl-2-pyridinyl)urea targets the photosynthetic electron transport chain by binding to the D1 protein of photosystem II. This leads to a disruption in the flow of electrons, resulting in a decrease in the production of ATP and NADPH. The inhibition of photosynthesis ultimately leads to the death of the plant.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on plants. It has been shown to reduce the rate of photosynthesis, alter the composition of the thylakoid membrane, and increase the production of reactive oxygen species. This compound has also been shown to affect the growth and development of plants, leading to stunted growth and reduced biomass.
实验室实验的优点和局限性
N-(3,4-dichlorophenyl)-N'-(5-methyl-2-pyridinyl)urea has a number of advantages for use in lab experiments. It is a potent inhibitor of photosynthesis and can be used at low concentrations to achieve significant effects. It is also relatively stable and can be stored for long periods of time. However, this compound has some limitations, such as its potential toxicity to non-target organisms and its limited solubility in water.
未来方向
There are many potential future directions for research on N-(3,4-dichlorophenyl)-N'-(5-methyl-2-pyridinyl)urea. One area of interest is the development of new herbicides based on the structure of this compound. Another area of interest is the use of this compound in the study of environmental stress on plant growth and development. Additionally, the potential use of this compound in the treatment of cancer and other diseases is an area of active research. Overall, this compound is a versatile compound with many potential applications in scientific research.
合成方法
N-(3,4-dichlorophenyl)-N'-(5-methyl-2-pyridinyl)urea can be synthesized through the reaction of 3,4-dichlorophenyl isocyanate with 5-methyl-2-pyridylamine in the presence of a base. The reaction yields a white crystalline solid that is soluble in organic solvents such as acetone, chloroform, and dichloromethane.
科学研究应用
N-(3,4-dichlorophenyl)-N'-(5-methyl-2-pyridinyl)urea has been widely used in scientific research to study the photosynthetic process in plants. It has been used to investigate the role of photosynthesis in plant growth and development, as well as to study the effects of environmental stress on photosynthesis. This compound has also been used to study the mechanism of action of other photosynthesis inhibitors and to develop new herbicides with improved efficacy and safety.
属性
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(5-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O/c1-8-2-5-12(16-7-8)18-13(19)17-9-3-4-10(14)11(15)6-9/h2-7H,1H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZGWCUSFTXSEGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49665206 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]methanesulfonamide](/img/structure/B5757162.png)

![N-methyl-N-[(4-methylphenyl)sulfonyl]-N'-(phenylsulfonyl)benzenecarboximidamide](/img/structure/B5757169.png)

![methyl [(6-nitro-1,3-benzothiazol-2-yl)thio]acetate](/img/structure/B5757188.png)
![3-methyl-2-nitro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5757192.png)

![N-{[(4-fluorophenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5757203.png)

![1-{4-[4-(4-methoxybenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5757213.png)


